molecular formula C40H38N4O7S B138000 Olanzapine pamoate CAS No. 221373-18-8

Olanzapine pamoate

Numéro de catalogue: B138000
Numéro CAS: 221373-18-8
Poids moléculaire: 718.8 g/mol
Clé InChI: ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pamoate d'olanzapine: est une formulation injectable à action prolongée de l'agent antipsychotique atypique olanzapine. Il est principalement utilisé pour le traitement de la schizophrénie et du trouble bipolaire. Le pamoate d'olanzapine est un sel formé à partir de l'olanzapine et de l'acide pamoïque, ce qui permet une libération lente et soutenue du médicament actif lorsqu'il est administré par voie intramusculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du pamoate d'olanzapine implique la réaction de l'olanzapine avec l'acide pamoïque. Le processus comprend généralement la dissolution de l'olanzapine dans l'eau en présence d'un acide, suivie du mélange avec une solution d'acide pamoïque préparée dans l'eau en présence d'une base. Le mélange réactionnel est agité et maintenu à température ambiante jusqu'à précipitation du solide, qui est ensuite séché pour obtenir le pamoate d'olanzapine .

Méthodes de production industrielle : La production industrielle du pamoate d'olanzapine suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour assurer une qualité et un rendement constants. Le produit final est formulé sous forme de suspension dans une solution aqueuse pour injection intramusculaire .

Analyse Des Réactions Chimiques

Types de réactions : Le pamoate d'olanzapine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

Applications de la recherche scientifique

Chimie : Le pamoate d'olanzapine est utilisé en recherche pour étudier ses propriétés chimiques, sa stabilité et ses interactions avec d'autres composés.

Biologie : En recherche biologique, le pamoate d'olanzapine est utilisé pour étudier ses effets sur les voies cellulaires et moléculaires, en particulier celles liées à la neurotransmission et à la liaison aux récepteurs .

Médecine : Le pamoate d'olanzapine est largement étudié pour ses effets thérapeutiques dans le traitement de la schizophrénie et du trouble bipolaire. La recherche porte sur sa pharmacocinétique, son efficacité et son profil de sécurité .

Industrie : Dans l'industrie pharmaceutique, le pamoate d'olanzapine est utilisé pour développer des formulations injectables à action prolongée afin d'améliorer la compliance des patients et les résultats thérapeutiques .

Mécanisme d'action

Le pamoate d'olanzapine exerce ses effets en antagonisant plusieurs récepteurs neuronaux, notamment les récepteurs dopaminergiques (D1, D2, D3, D4), les récepteurs sérotoninergiques (5HT2A, 5HT2C, 5HT3, 5HT6), les récepteurs adrénergiques alpha-1, les récepteurs histaminergiques (H1) et plusieurs récepteurs muscariniques. Cet antagonisme large des récepteurs contribue à moduler la neurotransmission et à soulager les symptômes de la schizophrénie et du trouble bipolaire .

Applications De Recherche Scientifique

Schizophrenia Treatment

The primary application of olanzapine pamoate is in managing schizophrenia. Studies indicate that it is effective for patients with a history of non-adherence to oral antipsychotics. A retrospective study found that OP significantly reduced symptoms in patients previously stabilized on oral olanzapine, demonstrating its utility in maintaining remission and preventing relapse .

Bipolar Disorder

Emerging evidence suggests potential benefits of this compound for patients with bipolar disorder, particularly those experiencing manic episodes. Research indicates that depot antipsychotics like OP may help manage mood stabilization over extended periods .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by gradual release and sustained plasma levels. Studies show that after administration, peak plasma concentrations are reached within a few days, followed by a slow decline, allowing for extended therapeutic effects without the need for daily dosing .

Safety and Tolerability

The safety profile of this compound has been evaluated in various studies. Common side effects include injection site reactions, sedation, and weight gain, similar to those observed with oral olanzapine . Long-term studies have shown that while some patients experience mild adverse effects, the overall tolerability remains high, making it a viable option for chronic management .

Efficacy in Clinical Trials

A multicenter open-label study assessed the efficacy of OP in patients with schizophrenia over six months. Results indicated significant reductions in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impressions (CGI) scores . Additionally, D2 receptor occupancy studies confirmed sustained receptor engagement over the dosing interval, supporting its efficacy in controlling psychotic symptoms .

Long-Term Outcomes

Long-term follow-up studies have highlighted the effectiveness of this compound in preventing relapse in schizophrenia patients who had previously struggled with adherence to treatment regimens. The outcomes suggest that OP can maintain symptom control effectively over extended periods without significant safety concerns .

Comparative Analysis of this compound vs. Other Antipsychotics

FeatureThis compoundPaliperidone PalmitateAripiprazole Lauroxil
Dosing FrequencyEvery 2-4 weeksEvery 4-12 weeksEvery 4-8 weeks
Common Side EffectsWeight gain, sedationWeight gain, EPSAkathisia, insomnia
Efficacy in SchizophreniaHighHighModerate
Injection Site ReactionsCommonLess commonRare

Mécanisme D'action

Olanzapine Pamoate exerts its effects by antagonizing multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors. This broad receptor antagonism helps in modulating neurotransmission and alleviating symptoms of schizophrenia and bipolar disorder .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité : Le pamoate d'olanzapine est unique en raison de sa formulation à action prolongée, qui permet une libération soutenue du médicament et une meilleure compliance des patients. Son profil large d'antagonisme des récepteurs contribue également à son efficacité dans le traitement d'un large éventail de symptômes associés à la schizophrénie et au trouble bipolaire .

Activité Biologique

Olanzapine pamoate is a long-acting injectable formulation of olanzapine, primarily used for the treatment of schizophrenia. This compound has garnered attention due to its unique pharmacokinetic profile, efficacy in managing symptoms of schizophrenia, and its potential side effects. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

This compound functions as an atypical antipsychotic. Its mechanism of action is not fully understood but is believed to involve antagonism at various neurotransmitter receptors, including:

  • Dopamine Receptors (D2) : Olanzapine has a high affinity for D2 receptors, which are crucial in modulating dopaminergic activity associated with psychotic symptoms.
  • Serotonin Receptors (5-HT2A) : It also exhibits significant antagonistic properties at 5-HT2A receptors, which may contribute to its effectiveness in reducing negative symptoms of schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of this compound differs significantly from that of oral olanzapine. Key pharmacokinetic parameters include:

ParameterThis compound (LAI)Oral Olanzapine
Absorption Slow dissolution post-injectionRapid absorption
Half-life Approximately 30 daysApproximately 30 hours
Protein Binding 93%93%
Metabolism Primarily via glucuronidation and CYP1A2/2D6First-pass metabolism
Elimination Urine and feces (7% unchanged)Urine and feces (7% unchanged)

The long half-life allows for less frequent dosing compared to oral formulations, which can enhance patient adherence .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing schizophrenia. A notable study included a cohort of patients with a history of non-compliance who were switched to this compound. The results indicated significant improvements in clinical outcomes:

  • Mean Clinical Global Impression (CGI) Severity Score : Decreased from 5.8 to 2.7 over the treatment period (p < 0.001).
  • Response Rates : 82.5% of patients previously treated with oral olanzapine reported good responses .

Case Study Data

A retrospective study involving 40 patients provided insights into the dosing patterns and outcomes associated with this compound:

VariableMean (SD)
Age (years)36.2 (12)
Duration of illness prior to depot (months)143.3 (115.9)
Follow-up duration (months)17 (10.8)
Most common dose300 mg every two weeks (55%)

The study highlighted that the majority of patients experienced a significant reduction in symptoms, with only one case of post-injection delirium/sedation syndrome reported .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been documented:

  • Post-Injection Delirium/Sedation Syndrome : This condition can occur following administration and is characterized by excessive sedation and confusion.
  • Weight Gain : As with other atypical antipsychotics, weight gain is a common side effect associated with long-term use.
  • Metabolic Changes : Patients may experience alterations in glucose metabolism and lipid profiles .

Propriétés

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944788
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221373-18-8
Record name Olanzapine pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLANZAPINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanzapine pamoate
Reactant of Route 2
Olanzapine pamoate
Reactant of Route 3
Olanzapine pamoate
Reactant of Route 4
Olanzapine pamoate
Reactant of Route 5
Olanzapine pamoate
Reactant of Route 6
Reactant of Route 6
Olanzapine pamoate
Customer
Q & A

Q1: How does olanzapine pamoate exert its antipsychotic effects?

A1: Olanzapine, the active moiety of this compound, acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. While its precise mechanism of action in schizophrenia remains elusive, it's thought that antagonism of dopamine D2 receptors in the mesolimbic pathway plays a significant role. [] [https://www.semanticscholar.org/paper/a40502f8e6efc479dffb752570a7f7790420ea0a]

Q2: What are the advantages of a long-acting injectable formulation like this compound?

A2: this compound addresses a critical challenge in schizophrenia treatment: medication non-adherence. The long-acting nature of this formulation allows for less frequent dosing (every 2-4 weeks), potentially leading to improved adherence compared to daily oral olanzapine. [] [https://www.semanticscholar.org/paper/542aca1099225b21c13472b37f429def3eec72e3]

Q3: What is the role of pamoic acid in this compound?

A3: Olanzapine is formulated as a pamoate salt to create a depot injection. This formulation allows for the slow, sustained release of olanzapine from the muscle injection site, providing prolonged therapeutic levels of the drug. [] [https://www.semanticscholar.org/paper/1db114ca3a850ea6e627e3bc52f369cde114ac19]

Q4: How does the pharmacokinetic profile of this compound differ from oral olanzapine?

A4: While both formulations share the same active moiety, their pharmacokinetic profiles differ. This compound exhibits a significantly longer elimination half-life (approximately 30 days) compared to oral olanzapine, enabling less frequent dosing. This sustained release profile also results in lower peak-to-trough fluctuations in plasma concentrations. [] [https://www.semanticscholar.org/paper/9757946d518109dab03d7ed81eb064e5bbdba47d]

Q5: Are there specific patient populations where this compound might be particularly beneficial?

A5: Research suggests that individuals with a history of good response to oral olanzapine but struggling with adherence could benefit from this compound. This formulation may also be considered for individuals at higher risk of relapse due to non-adherence, such as those with a history of treatment interruptions or poor insight into their illness. [] [https://www.semanticscholar.org/paper/e4ed449ebd8ff01c20d201a650740b06a51b028c]

Q6: What is the current state of research on this compound's efficacy?

A6: Clinical trials have demonstrated this compound's effectiveness in treating acute schizophrenia and maintaining treatment response in stabilized patients. These trials typically measure outcomes such as symptom reduction, relapse rates, and overall functioning. [] [https://www.semanticscholar.org/paper/fed91845fdf34b1429bfaf5a2ae33ebbcbda2711]

Q7: What are the ongoing areas of research related to this compound?

A7: Current research explores various aspects of this compound, including:

  • Real-world effectiveness: Evaluating the compound's performance in everyday clinical settings. [] [https://www.semanticscholar.org/paper/02ed341c557384d79567dd95c977c3917ce3d294]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.